molecular formula C10H11BrFN3O3 B4133630 2-bromo-4-fluoro-3-(4-morpholinyl)-6-nitroaniline

2-bromo-4-fluoro-3-(4-morpholinyl)-6-nitroaniline

Cat. No. B4133630
M. Wt: 320.11 g/mol
InChI Key: WRKXPFNMPSWPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-fluoro-3-(4-morpholinyl)-6-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of anilines and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-bromo-4-fluoro-3-(4-morpholinyl)-6-nitroaniline is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and cell division. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function.
Biochemical and Physiological Effects:
2-bromo-4-fluoro-3-(4-morpholinyl)-6-nitroaniline has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 2-bromo-4-fluoro-3-(4-morpholinyl)-6-nitroaniline has been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-4-fluoro-3-(4-morpholinyl)-6-nitroaniline in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of new anticancer agents. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 2-bromo-4-fluoro-3-(4-morpholinyl)-6-nitroaniline. One potential direction is the development of new anticancer agents based on this compound. Another potential direction is the synthesis of novel organic materials with interesting optical and electronic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-bromo-4-fluoro-3-(4-morpholinyl)-6-nitroaniline and its potential applications in environmental science.

Scientific Research Applications

2-bromo-4-fluoro-3-(4-morpholinyl)-6-nitroaniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit potent cytotoxic activity against cancer cells and has been investigated as a potential anticancer agent. In materials science, 2-bromo-4-fluoro-3-(4-morpholinyl)-6-nitroaniline has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In environmental science, this compound has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.

properties

IUPAC Name

2-bromo-4-fluoro-3-morpholin-4-yl-6-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN3O3/c11-8-9(13)7(15(16)17)5-6(12)10(8)14-1-3-18-4-2-14/h5H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKXPFNMPSWPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2Br)N)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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